2-(2-oxopropyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Overview
Description
Triazines and tetrazines are special classes of heterocyclic compounds. They are building blocks that have provided a new dimension to the design of biologically important organic molecules . Several of their derivatives with fine-tuned electronic properties have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
Synthesis Analysis
The synthesis of triazines and tetrazines involves various routes such as microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . Synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .Molecular Structure Analysis
The absence of weak bonds except for the aromatic group and the C=N linkages provides triazine and tetrazines rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) which leads to great practical applications .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis
Triazines and tetrazines are known for their rich nitrogen content, high chemical stability, and the amazing heteroatom effect (HAE) .Scientific Research Applications
Synthesis and Antiviral Activity
The synthesis of novel imidazo[1,2-a]-s-triazine nucleosides and their antiviral activities have been explored. Compounds synthesized via condensation and annulation processes exhibited moderate activity against rhinoviruses at non-toxic dosage levels, showcasing potential antiviral applications (Kim et al., 1978).
Heterocyclic Scaffold Development
Research has also been conducted on the regioselective synthesis of dihydroimidazo[5,1-c][1,2,4]triazine derivatives, presenting a new drug-like heterocyclic scaffold. This scaffold allows for broad structural variation, hinting at its versatility for drug development (Tzvetkov et al., 2012).
Novel Derivatives for Heterocyclic Synthesis
Another study presented the preparation of novel derivatives incorporating a N-(2-oxoethyl)phthalimide moiety, used as building blocks in the synthesis of pyridazinones, pyridazinimines, and pyrazolo[5,1-c][1,2,4]triazines. This research underscores the utility of these derivatives in constructing complex heterocyclic systems (Al-Omran & El-Khair, 2006).
Glycolurils and Analogues
The synthesis and applications of glycolurils and their analogues in various scientific and technological fields have been extensively reviewed. These compounds, including tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diones, have found use in pharmacology, explosives, gelators, and as building blocks in supramolecular chemistry, illustrating the broad impact of similar heterocyclic compounds (Kravchenko et al., 2018).
Antitumor Activity Identification
A study identified antitumor activities of novel derivatives of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-diones and 8-aryl-4-imino-2,3,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3(6H)-ones, emphasizing the therapeutic potential of these compounds against various cancer cell lines. This research highlights the relevance of similar compounds in oncological research (Sztanke et al., 2007).
Mechanism of Action
The mechanism of action of such compounds often involves interactions with biological targets, leading to changes in cellular processes and biochemical pathways . The specific targets and pathways affected can vary widely depending on the exact structure and functional groups present in the compound.
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, is also an important aspect of a compound’s action. These properties can greatly influence the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
The action of a compound can also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .
Future Directions
properties
IUPAC Name |
2-(2-oxopropyl)-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-10(19)9-18-13(21)12(20)17-8-7-16(14(17)15-18)11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGCXWRHIUMWBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN1C(=O)C(=O)N2CCN(C2=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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